Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
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Overview
Description
“Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate” is a chemical compound. It is related to the compound “3-Benzyl-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione” which has an empirical formula of C15H16N4O3 . Another related compound is “7-BENZYL-8-((2-METHOXYETHYL)THIO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” with a molecular weight of 346.411 .
Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Synthetic Scope and Computational Chemistry
A study by Motto et al. (2011) explores the synthetic scope and mechanism behind the base-induced cyclization of benzyl alkynyl sulfides, leading to 2-aryl 2,3-dihydrothiophenes. This research provides insights into the reactions of aryl-substituted benzyl 1-alkynyl sulfides, which might share synthetic parallels with the compound , indicating the importance of such structures in synthetic organic chemistry Motto et al., 2011.
Transformations Under Acid Catalysis
The work by Nedolya et al. (2018) on the transformations of 2-[(Methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis sheds light on the reactive nature of similar sulfanylacetate structures under specific conditions. This research might suggest potential chemical pathways and transformations for related compounds, emphasizing the reactivity and versatility of sulfanylacetate derivatives Nedolya et al., 2018.
Applications in Medicinal Chemistry
Anti-Helicobacter pylori Agents
A significant application in medicinal chemistry is demonstrated by Carcanague et al. (2002), where derivatives of a related sulfanyl compound were shown to have potent activity against Helicobacter pylori. This highlights the potential of sulfanylacetate derivatives in the development of new antimicrobial agents Carcanague et al., 2002.
Inhibition of Leukotriene Synthesis
Hutchinson et al. (2009) describe the development of inhibitors for the 5-lipoxygenase-activating protein, indicating the therapeutic potential of sulfanylacetate derivatives in treating conditions like asthma by modulating leukotriene synthesis. Such studies underscore the relevance of these compounds in designing new therapeutic agents Hutchinson et al., 2009.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-21-15-14(16(24)20-17(21)25)22(8-9-26-2)18(19-15)28-11-13(23)27-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOKZITWPGSQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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